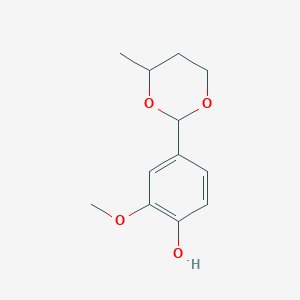
2-Methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol, also known as vanillin propylene glycol acetal, is a chemical compound with the molecular formula C12H16O4. It is a derivative of vanillin, a primary component of the extract of the vanilla bean. This compound is known for its sweet vanilla-like aroma and is used in various applications, including flavoring agents and fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol typically involves the reaction of vanillin with propylene glycol. The reaction is carried out under acidic conditions to form the acetal. The process involves heating vanillin and propylene glycol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the acetal linkage .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product. The final product is then purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to vanillin or other related compounds.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of vanillin or related compounds.
Substitution: Formation of acylated or alkylated derivatives.
Applications De Recherche Scientifique
2-Methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.
Cellular Signaling: Modulating signaling pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin: The parent compound, known for its vanilla flavor and aroma.
Ethyl Vanillin: A synthetic derivative with a stronger vanilla flavor.
Vanillyl Alcohol: A reduction product of vanillin with similar properties.
Uniqueness
2-Methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol is unique due to its acetal linkage, which imparts stability and distinct chemical properties compared to its parent compound, vanillin. This structural modification enhances its utility in various applications, particularly in the fragrance and flavor industry .
Propriétés
Numéro CAS |
6329-01-7 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C12H16O4/c1-8-5-6-15-12(16-8)9-3-4-10(13)11(7-9)14-2/h3-4,7-8,12-13H,5-6H2,1-2H3 |
Clé InChI |
ZVJUAEJHNVXHHC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOC(O1)C2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
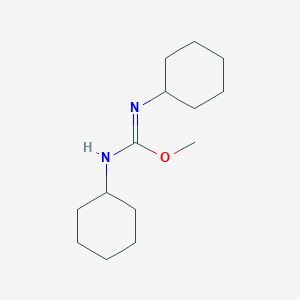
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
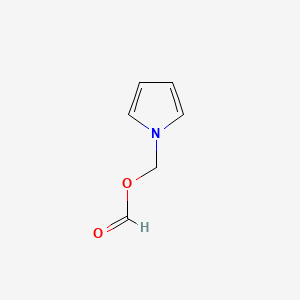
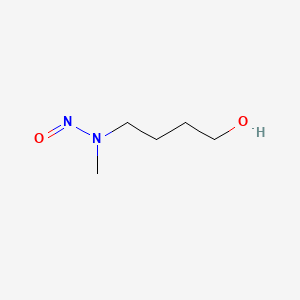
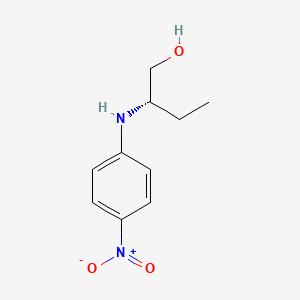
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
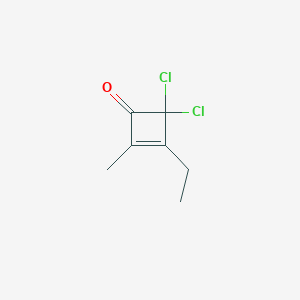

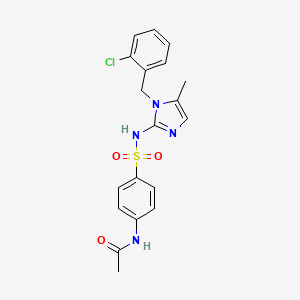
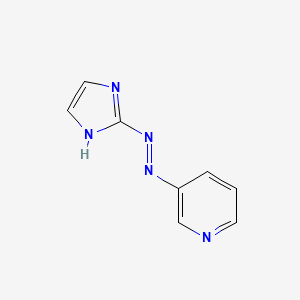
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
